Trimethylsilylacétate de tert-butyle

Vue d'ensemble

Description

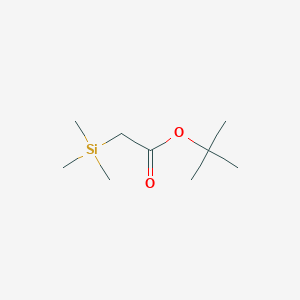

tert-Butyl trimethylsilylacetate is an organic compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . It is a liquid at room temperature and is commonly used as a reagent in organic synthesis, particularly in the formation of α,β-unsaturated esters and β-keto esters .

Applications De Recherche Scientifique

Chemical Properties and Structure

Tert-Butyl trimethylsilylacetate is characterized by its trimethylsilyl group, which enhances its reactivity and stability in various chemical reactions. The compound's structure can be represented as follows:

- Molecular Weight : 188.34 g/mol

- IUPAC Name : tert-butyl 2-trimethylsilylacetate

- SMILES Notation : CC(C)(C)OC(=O)CSi(C)C

These properties make TBTSAc a valuable reagent in synthetic organic chemistry.

Formation of Lithium Enolates

One of the primary applications of TBTSAc is in the preparation of lithium enolates, which are crucial intermediates in organic synthesis. Lithium enolates are used for various transformations, including:

- Alkylation Reactions : Lithium enolates derived from TBTSAc can be used to alkylate carbonyl compounds, facilitating the synthesis of complex molecules.

- Aldol Reactions : The use of lithium enolates allows for the formation of β-hydroxy carbonyl compounds through aldol condensation, a fundamental reaction in organic synthesis.

The efficiency of TBTSAc in forming stable lithium enolates has been documented in various studies, showcasing its effectiveness compared to other silyl esters .

Esterification Reactions

TBTSAc serves as a reagent for esterification reactions, particularly when using imidates as substrates. Research has shown that it can facilitate the formation of esters without the need for additional catalysts or promoters, streamlining synthetic pathways:

- Esterification with Imidates : The compound has been successfully employed in reactions involving 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, yielding high conversions and facilitating the isolation of desired ester products .

Synthesis of Complex Organic Molecules

The versatility of TBTSAc extends to its application in synthesizing complex organic molecules. Its ability to stabilize reactive intermediates allows chemists to explore diverse synthetic pathways:

- Synthesis of Natural Products : TBTSAc has been utilized in the synthesis of natural products and pharmaceuticals, where precise control over stereochemistry is essential.

- Functional Group Transformations : The compound can also participate in various functional group transformations, enhancing the diversity of chemical libraries for drug discovery .

Case Studies and Research Findings

Several studies highlight the efficacy and applications of TBTSAc:

These case studies underline the importance of TBTSAc as a reagent that simplifies synthetic processes while enhancing yields and selectivity.

Méthodes De Préparation

Analyse Des Réactions Chimiques

tert-Butyl trimethylsilylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents . The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .

Mécanisme D'action

The mechanism of action of tert-Butyl trimethylsilylacetate involves the formation of a stable silyl enolate intermediate, which can undergo various chemical transformations . The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reactive intermediates .

Comparaison Avec Des Composés Similaires

tert-Butyl trimethylsilylacetate is unique compared to other similar compounds such as methyl trimethylsilylacetate and ethyl trimethylsilylacetate due to its higher yield and stability in synthetic reactions . Similar compounds include:

- Methyl trimethylsilylacetate

- Ethyl trimethylsilylacetate

- tert-Butyl dimethylsilylacetate

These compounds share similar chemical properties but differ in their reactivity and stability, making tert-Butyl trimethylsilylacetate a preferred choice in many synthetic applications .

Activité Biologique

Introduction

tert-Butyl trimethylsilylacetate (TBS-acetate) is an organosilicon compound widely utilized in organic synthesis, particularly in the protection of alcohols and carboxylic acids during various chemical reactions. Understanding its biological activity is crucial for assessing its safety and efficacy in both laboratory and potential pharmaceutical applications. This article reviews the biological activity of TBS-acetate, focusing on its pharmacokinetics, cytotoxicity, genotoxicity, and other relevant biological effects.

Chemical Structure and Properties

- Chemical Formula: C₉H₂₀O₂Si

- Molecular Weight: 188.34 g/mol

- CAS Number: 41108-81-0

- EC Number: 255-222-2

TBS-acetate is characterized by a tert-butyl group attached to a trimethylsilylacetate moiety, which contributes to its stability and reactivity in organic synthesis.

Absorption and Metabolism

TBS-acetate undergoes hydrolysis in the presence of water, leading to the formation of tert-butanol and trimethylsilyl acetate. Studies indicate that the absorption of TBS-acetate through inhalation or dermal exposure can lead to systemic effects, primarily due to its metabolization into active components such as tert-butanol .

Distribution

Once absorbed, TBS-acetate is distributed throughout the body, with a particular affinity for lipid-rich tissues. The compound's lipophilicity facilitates its penetration across cellular membranes, influencing its biological activity.

Excretion

Metabolites of TBS-acetate are primarily excreted via urine. Understanding the excretion pathways is essential for evaluating potential accumulation and toxicity in biological systems.

Cytotoxicity

Cytotoxicity studies have shown that TBS-acetate exhibits varying levels of toxicity depending on concentration and exposure duration. In vitro assays using human cell lines indicate that TBS-acetate may induce cell death at high concentrations, primarily through apoptosis .

Table 1: Cytotoxicity Data of TBS-Acetate

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 90 | - |

| 50 | 70 | - |

| 100 | 40 | 75 |

| 200 | 10 | - |

Genotoxicity

Genotoxicity assessments reveal that TBS-acetate has the potential to cause DNA damage in certain cellular models. Studies utilizing bacterial mutation tests and human lymphocyte assays indicate that exposure can lead to chromosomal aberrations .

Table 2: Genotoxic Effects of TBS-Acetate

| Test Type | Result |

|---|---|

| Ames Test | Positive at high doses |

| Micronucleus Assay | Increased frequency observed |

| Comet Assay | DNA strand breaks detected |

Case Studies

- Inhalation Exposure Study : A study conducted by the National Toxicology Program evaluated the effects of inhalation exposure to TBS-acetate in rodents. Results indicated transient decreases in body weight and neurological symptoms at high concentrations (up to 3000 ppm) .

- Dermal Exposure Study : In a controlled study involving dermal exposure to TBS-acetate, no significant systemic toxicity was observed at lower doses (2000 mg/kg), suggesting a threshold for adverse effects .

- Occupational Health Study : An assessment of occupational exposure levels indicated symptoms such as headaches and mucous membrane irritation among workers exposed to TBS-acetate, highlighting the need for safety measures in industrial settings .

Propriétés

IUPAC Name |

tert-butyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHBQWITMXOSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194054 | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41108-81-0 | |

| Record name | 1,1-Dimethylethyl 2-(trimethylsilyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41108-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041108810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41108-81-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylethyl trimethylsilylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylethyl trimethylsilylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using tert-Butyl trimethylsilylacetate over its methyl and ethyl ester analogs in organic synthesis?

A1: tert-Butyl trimethylsilylacetate offers a significant advantage over its methyl and ethyl ester counterparts in its preparation. While the lithium enolates of methyl and ethyl acetate primarily undergo O-silylation under standard conditions, tert-Butyl trimethylsilylacetate can be efficiently prepared via C-silylation of the lithium enolate of tert-butyl acetate at -78°C in THF, achieving yields of 85-90%. [] This selectivity for C-silylation simplifies the synthesis process and increases the yield of the desired product. []

Q2: How can tert-Butyl trimethylsilylacetate be used to synthesize α,β-unsaturated esters?

A2: The lithium enolate of tert-Butyl trimethylsilylacetate reacts readily with aldehydes and ketones to produce α,β-unsaturated esters. [, ] This reaction provides a convenient and efficient method for the synthesis of these valuable compounds.

Q3: What spectroscopic data is available for characterizing tert-Butyl trimethylsilylacetate?

A3: tert-Butyl trimethylsilylacetate can be characterized using various spectroscopic techniques. Its key properties include:

Q4: Besides its use in synthesizing α,β-unsaturated esters, what other synthetic applications does tert-Butyl trimethylsilylacetate have?

A4: tert-Butyl trimethylsilylacetate displays versatility in organic synthesis. In addition to its reaction with aldehydes and ketones, its lithium enolate can be:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.